
Diallylamine
Overview
Description
Diallylamine is an organic compound with the chemical formula C6H11N. It is a colorless liquid with an ammonia-like odor and is characterized by the presence of a secondary amine and two alkene groups. This compound is used in various industrial applications, including the production of polymers, pharmaceuticals, and water treatment agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diallylamine can be synthesized through several methods. One common laboratory method involves the diallylation of calcium cyanamide followed by decyanation of the product . Another method involves the partial hydrogenation of acrylonitrile: [ 2 , \text{NCCH=CH}_2 + 4 , \text{H}_2 \rightarrow \text{HN(CH}_2\text{CH=CH}_2\text{)}_2 + \text{NH}_3 ]
Industrial Production Methods: Industrially, this compound is produced by the partial hydrogenation of acrylonitrile. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
(a) Partial Hydrogenation of Acrylonitrile
Industrially, diallylamine is produced by catalytic hydrogenation of acrylonitrile:
This method uses palladium-based catalysts at 110°C under ammonia-rich conditions, yielding a mixture of mono-, di-, and triallylamines .
(b) Hydrolysis of Diallylcyanamide
Laboratory synthesis involves refluxing diallylcyanamide with diluted sulfuric acid:
This method achieves yields of 80–88% .
(c) Pyrolysis of Triallylamine Hydrochloride
Heating triallylamine hydrochloride at 180–280°C produces this compound via nucleophilic chloride attack:
Optimal conversion (50%) occurs with excess HCl at 220°C .
Polymerization Reactions
This compound’s amine and alkene groups facilitate polymerization:
(a) Copolymerization with Epihalohydrins
Reaction with epichlorohydrin forms water-soluble resins for paper strengthening:
Conditions : 40–60°C, 0.5–1.5 mol epichlorohydrin per amine group .
Resulting polymers exhibit viscosities of 25–39% solids (Gardner-Holt scale: C–D) .
(b) Radical Polymerization
UV-initiated thiol-ene reactions create hydrogels for 3D printing:
Key Data :
Polymer Conc. (wt%) | DTT Equiv. | Gelation Time (s) |
---|---|---|
3.0 | 1.0 | <20 |
1.5 | 0.5 | <30 |
Source: MDPI (2025) |
Quaternization Reactions
This compound reacts with alkylating agents to form quaternary ammonium salts:
(b) Water Treatment Agents
Quaternization with methyl chloride produces N,N-diallyldimethylammonium chloride:
Use : Flocculant in wastewater treatment .
Alkylation and Acylation
The secondary amine undergoes nucleophilic substitution:
(a) Alkylation with Allyl Halides
Reaction with allyl chloride forms N-methylthis compound:
Catalysts : Sodium metabisulfite/ferrous sulfate at 60°C .
(b) Acylation with Acid Chlorides
Acetic anhydride acetylates the amine group:
Scientific Research Applications
Bile Acid Sequestration:
Diallylamine derivatives have been investigated for their ability to sequester bile acids, thus reducing serum cholesterol levels. Poly(this compound) polymers can bind bile acids in the gastrointestinal tract, preventing their reabsorption and promoting excretion .
Therapeutic Applications:
Research has shown that these polymers can be formulated into pharmaceutical compositions for treating conditions related to high cholesterol levels. The mechanism involves binding bile acids which leads to increased cholesterol utilization for bile acid synthesis .
Environmental Science
Toxicological Studies:
this compound has been assessed for its toxicity, particularly regarding occupational exposure limits. It is classified as a potent respiratory irritant and has been evaluated using the NIOSH Occupational Exposure Banding process, which categorizes chemicals based on their health effects and exposure risks .
Case Study: Inhalation Toxicity
Inhalation studies on rats revealed significant respiratory irritation at low concentrations, indicating the need for careful handling in industrial settings. The RD50 values indicated strong irritancy potential, highlighting its hazardous nature when airborne .
Chemical Synthesis
This compound is also utilized in synthesizing various chemical compounds due to its reactivity. It can participate in cyclopolymerization reactions, yielding high-molecular-weight polymers that are useful in various applications from coatings to adhesives .
Computational Studies
Recent computational studies have explored the conformational preferences of this compound and its derivatives, providing insights into their reactivity and potential applications in astrochemistry . These studies contribute to understanding how this compound can be optimized for specific uses in material science.
Mechanism of Action
The mechanism of action of diallylamine involves its ability to form stable complexes with various substrates. Its secondary amine group can participate in hydrogen bonding and other interactions, while the alkene groups can undergo polymerization and other reactions. These properties make this compound a versatile compound in various chemical processes .
Comparison with Similar Compounds
Allylamine: A simpler compound with one alkene group and one amine group.
Triallylamine: Contains three alkene groups and one amine group.
Comparison:
Biological Activity
Diallylamine (DAA), a compound with the chemical formula CHN, is a dialkylamine that has garnered attention for its various biological activities and applications in polymer chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its toxicological profile, potential therapeutic uses, and relevant research findings.
This compound is a flammable liquid that poses significant hazards when exposed to heat or flame. Its toxicological properties have been studied extensively, revealing several critical findings:
- Acute Toxicity : The compound exhibits notable acute toxicity with an intraperitoneal LD50 of 187 mg/kg in mice and inhalation LD50 values of 2755 ppm for rats over 4 hours .
- Respiratory Irritation : this compound is classified as a potent respiratory irritant, with an RD50 (the concentration causing a 50% reduction in respiratory frequency) of 4 ppm for upper respiratory tract irritation and 56 ppm for lower respiratory tract irritation in male OF1 mice .
- Genotoxicity : Studies indicate that this compound does not induce gene mutations in Salmonella typhimurium, suggesting a lack of genotoxic potential under certain conditions .
Table 1: Summary of Toxicological Data for this compound
Endpoint | Value | Reference |
---|---|---|
Intraperitoneal LD50 (mice) | 187 mg/kg | |
Inhalation LD50 (rats, 4h) | 2755 ppm | |
RD50 (upper respiratory) | 4 ppm | |
RD50 (lower respiratory) | 56 ppm | |
Genotoxicity (S. typhimurium) | Negative |
Biological Applications
This compound's unique structure allows it to participate in various chemical reactions, making it useful in several biological and industrial applications:
- Polymer Chemistry : this compound can undergo free radical copolymerization with other compounds such as itaconic acid to form superabsorbent polymers. These polymers exhibit excellent swelling abilities and are used in applications requiring water retention .
- Potential Therapeutic Uses : While specific therapeutic applications are still under investigation, the ability of this compound to form pyrrolidine rings during polymerization suggests potential uses in drug delivery systems or as scaffolding materials in tissue engineering .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound, focusing on its safety profile and applications:
- Study on Respiratory Effects : A study conducted by Beard and Noe (1981) reported that repeated exposure to this compound caused significant changes in liver and kidney weights in rats, alongside instances of chemical pneumonia and myocarditis. This highlights the compound's potential for causing serious health effects upon repeated exposure .
- Polymer Development : Research published in Polymers demonstrated the synthesis of chitosan-based superabsorbent polymers via copolymerization with this compound. The resulting materials showed improved thermal stability and water absorption characteristics, indicating their potential utility in agricultural and medical fields .
Table 2: Summary of Research Findings on this compound
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling and storing diallylamine in laboratory settings?
this compound is highly flammable (flash point: 15°C) and toxic, requiring strict safety measures. Store in airtight containers away from ignition sources, with ventilation to prevent vapor accumulation. Use personal protective equipment (PPE), including nitrile gloves and chemical-resistant goggles, to avoid skin/eye contact. Emergency protocols should address spills (neutralize with weak acids) and fire risks (use CO₂ or dry chemical extinguishers) .
Q. How can researchers mitigate challenges in synthesizing and purifying this compound-derived polymers like poly(this compound) (PDAA)?
PDAA synthesis is complicated by this compound’s tendency to self-polymerize unpredictably. Optimize reaction conditions (e.g., controlled initiator concentrations, inert atmospheres) to minimize side reactions. Purification requires repeated dialysis or size-exclusion chromatography to remove unreacted monomers and oligomers, as residual toxicity can interfere with downstream applications .
Q. What experimental strategies are recommended for characterizing this compound’s physicochemical properties?
Key methods include:
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points (−80°C) and decomposition thresholds.
- Spectroscopy : FT-IR and ¹H/¹³C NMR to confirm structure and monitor reactivity (e.g., amine proton shifts in acidic conditions).
- Solubility tests : Use polar (water, ethanol) and nonpolar solvents (ether) to assess compatibility for reaction design .
Advanced Research Questions
Q. How can contradictions in structural data (e.g., crystalline vs. solution-phase behavior) be resolved for this compound?
Single-crystal X-ray diffraction (SCXRD) reveals supramolecular helices in solid-state this compound due to hydrogen bonding and van der Waals interactions . However, solution-phase studies (e.g., dynamic light scattering) may show disordered aggregates. To reconcile discrepancies, combine cryo-electron microscopy (cryo-EM) with molecular dynamics simulations to model phase-dependent behavior .
Q. What methodologies are appropriate for assessing this compound’s environmental impact, particularly its mobility and biodegradation?
- Soil mobility : Measure the soil adsorption coefficient (Koc) via batch equilibrium tests; this compound’s low Koc (96) indicates high mobility, necessitating groundwater monitoring.
- Biodegradation : Use OECD 301B tests to evaluate microbial degradation rates in aqueous systems.
- Ecototoxicity : Conduct acute toxicity assays on Daphnia magna and algal species, as existing data gaps require validation .
Q. How can researchers design experiments to probe this compound’s reactivity in diverse solvent systems?
this compound’s solubility in polar solvents enables acid-base reactions (e.g., forming hydrochloride salts), while nonpolar solvents may favor radical-initiated polymerization. Systematic studies should:
- Vary solvent polarity (water vs. toluene) to compare reaction pathways.
- Use kinetic profiling (e.g., UV-Vis spectroscopy) to track intermediate formation in nucleophilic substitution reactions .
Q. What strategies address reproducibility issues in this compound-based polymer synthesis across laboratories?
Standardize monomer purity (≥98% by GC-MS), reaction temperature (25–40°C), and initiator type (e.g., azobisisobutyronitrile vs. benzoyl peroxide). Interlaboratory collaborations using shared protocols (e.g., ASTM-guided methods) can reduce variability in molecular weight distributions .
Q. Methodological Guidance for Contradictory Data
- Thermal stability conflicts : Compare DSC results with thermogravimetric analysis (TGA) to distinguish melting events from decomposition .
- Bioaccumulation potential : Validate predicted BCF values (1.4) with in vivo fish assays to resolve discrepancies between computational models and empirical data .
Properties
IUPAC Name |
N-prop-2-enylprop-2-en-1-amine | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-3-5-7-6-4-2/h3-4,7H,1-2,5-6H2 | |
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InChI Key |
DYUWTXWIYMHBQS-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC=C | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N, Array | |
Record name | DIALLYLAMINE | |
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Related CAS |
62238-80-6 | |
Record name | Poly(diallylamine) | |
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DSSTOX Substance ID |
DTXSID1024918 | |
Record name | Diallylamine | |
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Molecular Weight |
97.16 g/mol | |
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Physical Description |
Diallylamine appears as a liquid with a disagreeable odor. Less dense than water. May be toxic by inhalation and skin absorption. Irritates skin and eyes. Used to make other chemicals., Liquid, Colorless liquid with an ammonia-like odor; [AIHA], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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Boiling Point |
232 °F at 760 mmHg (NTP, 1992), 111 °C | |
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Flash Point |
21 °C, 7 °C | |
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Solubility |
8.6 g/100mL (NTP, 1992), Soluble in ethanol and ethyl ether, In water, 8.6X10+4 mg/l @ room temperature, Solubility in water, g/100ml at 20 °C: 9 | |
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Density |
0.7627 at 50 °F (NTP, 1992) - Less dense than water; will float, 0.7889 @ 20 °C, Relative density (water = 1): 0.8 | |
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Vapor Density |
3.35 (Air= 1), Relative vapor density (air = 1): 3.4 | |
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Vapor Pressure |
20.2 [mmHg], 20.2 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2.42 | |
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Color/Form |
Liquid | |
CAS No. |
124-02-7 | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIALLYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N18EXB6V6P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DIALLYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5471 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIALLYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0866 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-127.1 °F (NTP, 1992), -88.4 °C | |
Record name | DIALLYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3078 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIALLYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5471 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIALLYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0866 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.